Sodium aluminum chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

40368-44-3 |

|---|---|

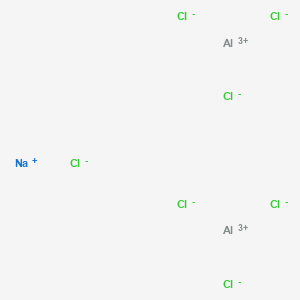

Molecular Formula |

Al2Cl7Na |

Molecular Weight |

325.1 g/mol |

IUPAC Name |

dialuminum;sodium;heptachloride |

InChI |

InChI=1S/2Al.7ClH.Na/h;;7*1H;/q2*+3;;;;;;;;+1/p-7 |

InChI Key |

ZSFZQNSWHYVSDP-UHFFFAOYSA-G |

Canonical SMILES |

[Na+].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sodium Aluminum Chloride (NaAlCl₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium aluminum chloride (NaAlCl₄), also known as sodium tetrachloroaluminate, is a versatile inorganic compound with significant applications as a molten salt electrolyte in high-temperature batteries, a catalyst in Friedel-Crafts reactions, and in various other chemical processes. This technical guide provides a comprehensive overview of the core synthesis reaction mechanisms of NaAlCl₄, detailing various production methodologies, including solid-state, molten salt, and mechanochemical approaches. This document presents quantitative data, detailed experimental protocols, and reaction pathway diagrams to serve as a critical resource for researchers and professionals in chemistry and materials science.

Core Synthesis Reaction and Mechanism

The fundamental reaction for the synthesis of this compound is an addition reaction between sodium chloride (NaCl) and aluminum chloride (AlCl₃):

NaCl + AlCl₃ → NaAlCl₄

This reaction is exothermic and results in the formation of the tetrachloroaluminate anion ([AlCl₄]⁻), with the sodium cation (Na⁺) acting as the counter-ion. While the overall stoichiometry is straightforward, the reaction mechanism and kinetics are highly dependent on the chosen synthesis method.

Reaction Mechanism

The reaction proceeds through the donation of a chloride ion (Cl⁻) from the sodium chloride crystal lattice to the electron-deficient aluminum chloride. Aluminum chloride, a Lewis acid, readily accepts the electron pair from the chloride ion, a Lewis base, to form the stable tetrahedral tetrachloroaluminate anion.

Logical Relationship of the Core Reaction

Caption: Core reaction mechanism for NaAlCl₄ synthesis.

Synthesis Methodologies

Several methods are employed for the synthesis of this compound, each with its own advantages concerning purity, yield, and scalability.

Solid-State Synthesis

In the solid-state method, intimate mixtures of solid sodium chloride and aluminum chloride are heated. The reaction typically proceeds in a controlled atmosphere to prevent hydrolysis of the hygroscopic aluminum chloride.

Experimental Protocol: Solid-State Synthesis

-

Reactant Preparation: Stoichiometric amounts of anhydrous sodium chloride and freshly sublimed anhydrous aluminum chloride are weighed in an inert atmosphere (e.g., a glovebox filled with argon or nitrogen).

-

Mixing: The reactants are thoroughly mixed to ensure intimate contact.

-

Reaction: The mixture is placed in a sealed, inert reactor and heated. The reaction can be initiated at a temperature below 145°C.

-

Melting and Completion: The temperature is then raised to above 150°C to melt the formed NaAlCl₄, ensuring the reaction goes to completion. The reactor is held at a temperature greater than 165°C to obtain a colorless melt.

-

Cooling and Isolation: The reactor is cooled, and the resulting solid NaAlCl₄ is isolated.

Workflow for Solid-State Synthesis

Caption: Experimental workflow for solid-state synthesis.

Molten Salt Synthesis

This method involves the reaction of aluminum chloride with molten sodium chloride. This approach can lead to a more homogeneous reaction and facilitate the removal of impurities.

Experimental Protocol: Molten Salt Synthesis

-

Reactant Preparation: Anhydrous sodium chloride is placed in a reactor and heated above its melting point (801°C) under an inert atmosphere.

-

Addition of AlCl₃: Gaseous or solid anhydrous aluminum chloride is gradually introduced into the molten sodium chloride.

-

Reaction: The reaction is highly exothermic, and the temperature must be carefully controlled. The formation of NaAlCl₄ lowers the melting point of the salt mixture.

-

Purification: The molten NaAlCl₄ can be purified by filtration to remove any solid impurities.

-

Cooling and Isolation: The molten product is cooled and solidified in an inert atmosphere.

Mechanochemical Synthesis

Mechanochemical synthesis involves the use of mechanical energy, typically through ball milling, to induce the reaction between the solid reactants at room temperature. This method can produce nanocrystalline materials with enhanced properties.

Experimental Protocol: Mechanochemical Synthesis

-

Reactant Preparation: Stoichiometric amounts of anhydrous sodium chloride and aluminum chloride are placed in a milling jar inside an inert atmosphere glovebox.

-

Milling: The jar, containing milling balls, is sealed and placed in a high-energy ball mill.

-

Reaction: The reactants are milled for a specific duration, during which the mechanical energy induces the chemical reaction to form NaAlCl₄.

-

Isolation: After milling, the product is recovered from the milling jar in an inert atmosphere.

Quantitative Data

The yield and purity of the synthesized NaAlCl₄ are critical parameters that depend on the synthesis method and reaction conditions.

| Synthesis Method | Reported Yield | Reported Purity | Key Reaction Conditions | Source |

| Industrial Solid-State | > 98% | < 9 ppm metal impurity | Initial Temp: < 80°C; Reaction Temp: < 145°C; Melt Temp: > 150°C | |

| Industrial Solid-State (150L Reactor) | > 97.7% | Melt Yellowness Index < 0.1; < 5 ppm metal impurity | Similar to above, with optimized Al addition |

Characterization

The synthesized this compound should be characterized to confirm its identity, purity, and crystalline phase.

-

X-ray Diffraction (XRD): To identify the crystalline phase of NaAlCl₄ and detect any unreacted starting materials or impurity phases.

-

Raman Spectroscopy: To confirm the presence of the tetrachloroaluminate anion ([AlCl₄]⁻) through its characteristic vibrational modes.

-

Differential Scanning Calorimetry (DSC): To determine the melting point of the synthesized NaAlCl₄.

-

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES): To quantify metallic impurities.

Signaling Pathway for Product Characterization

Caption: Characterization workflow for synthesized NaAlCl₄.

Safety Considerations

-

Aluminum chloride is highly hygroscopic and reacts violently with water, releasing hydrochloric acid (HCl) gas. All handling should be done in a dry, inert atmosphere.

-

The synthesis reaction is exothermic and can lead to a rapid increase in temperature and pressure. Appropriate pressure relief and temperature control measures are essential.

-

Protective personal equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

This technical guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the synthesis parameters may be required to achieve the desired material properties.

An In-depth Technical Guide to the Physicochemical Properties of Sodium Tetrachloroaluminate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tetrachloroaluminate (NaAlCl₄) is an inorganic compound that serves as a crucial component in various chemical applications, ranging from high-temperature battery electrolytes to catalysis in organic synthesis. Its unique properties, including its Lewis acidity and behavior in molten salt systems, make it a subject of significant interest in both academic research and industrial processes. This technical guide provides a comprehensive overview of the core physicochemical properties of sodium tetrachloroaluminate, complete with detailed experimental protocols and visual representations of its structural and synthetic aspects.

Physicochemical Properties

The fundamental physicochemical properties of sodium tetrachloroaluminate are summarized in the table below. These properties are critical for understanding its behavior in different environments and for its application in various experimental and industrial settings.

| Property | Value | Reference(s) |

| Chemical Formula | NaAlCl₄ | [1][2] |

| Molecular Weight | 191.78 g/mol | [2][3] |

| Appearance | White to light-yellow or grayish crystalline solid or powder. The yellowish color can be due to trace iron chloride impurities. | [4][5] |

| Melting Point | 157 °C (430 K) | [1] |

| Boiling Point | Decomposes before boiling at atmospheric pressure. Aluminum chloride (AlCl₃), one of its constituents, sublimes at approximately 180 °C. | [6] |

| Density | 2.01 - 2.02 g/cm³ at 25 °C | [2][7] |

| Solubility | Water: Reacts vigorously and exothermically (hydrolyzes). Organic Solvents: Soluble in some polar organic solvents. | [2][4][8] |

| Crystal Structure | Orthorhombic |

Reactivity and Stability

Sodium tetrachloroaluminate is a hygroscopic compound, readily absorbing moisture from the atmosphere. Its most notable reaction is its vigorous hydrolysis in the presence of water.

Reaction with Water

Upon contact with water, sodium tetrachloroaluminate hydrolyzes to form aluminum hydroxide (Al(OH)₃), sodium chloride (NaCl), and hydrochloric acid (HCl). This reaction is highly exothermic and can be represented by the following balanced equation[8]:

NaAlCl₄(s) + 3H₂O(l) → Al(OH)₃(s) + NaCl(aq) + 3HCl(aq)[8]

Due to this reactivity, handling of anhydrous sodium tetrachloroaluminate requires a dry, inert atmosphere.

Thermal Stability

Anhydrous sodium tetrachloroaluminate exhibits good thermal stability but will decompose at elevated temperatures. While a definitive boiling point is not cited due to decomposition, it is known to be stable in the molten state above its melting point of 157 °C, which is a critical property for its use in molten salt batteries[9]. The vapor pressure of aluminum chloride, one of its potential decomposition products, becomes significant above 180°C[6]. The exact decomposition products and temperature can vary based on the atmosphere (inert vs. oxidative)[10].

Crystal Structure

Sodium tetrachloroaluminate crystallizes in an orthorhombic system with the space group P2₁2₁2₁. The structure consists of sodium cations (Na⁺) and tetrahedral tetrachloroaluminate anions ([AlCl₄]⁻).

Below is a DOT language script to generate a simplified 2D representation of the ionic packing in the NaAlCl₄ crystal structure, emphasizing the tetrahedral coordination of the aluminum ion.

Simplified 2D representation of the NaAlCl₄ ionic structure.

Experimental Protocols

Synthesis of Sodium Tetrachloroaluminate

The most common laboratory and industrial synthesis of sodium tetrachloroaluminate involves the direct reaction of sodium chloride (NaCl) and aluminum chloride (AlCl₃)[1].

Materials and Equipment:

-

Anhydrous sodium chloride (NaCl), finely ground and dried.

-

Anhydrous aluminum chloride (AlCl₃), freshly sublimed for high purity.

-

A three-necked round-bottom flask or a similar reaction vessel.

-

A heating mantle or oil bath.

-

A condenser.

-

An inert gas supply (e.g., nitrogen or argon) with a bubbler.

-

Schlenk line or glove box for handling anhydrous materials.

Procedure:

-

Preparation: The entire apparatus must be thoroughly dried in an oven and assembled while hot under a flow of inert gas to exclude moisture.

-

Charging the Reactor: In a glove box or under a positive pressure of inert gas, stoichiometric amounts of finely ground, anhydrous NaCl and freshly sublimed AlCl₃ are transferred to the reaction vessel.

-

Reaction: The mixture is heated with continuous stirring. The reaction can initiate in the solid state at temperatures above 80 °C[6]. To ensure a complete reaction and the formation of a homogeneous molten product, the temperature is typically raised to between 160 °C and 200 °C[9][11].

-

Completion and Cooling: The reaction is considered complete when a clear, colorless to pale yellow melt is formed. The molten product is then cooled under an inert atmosphere. The resulting solid is sodium tetrachloroaluminate.

Below is a DOT language script outlining the workflow for the synthesis of sodium tetrachloroaluminate.

Workflow for the synthesis of sodium tetrachloroaluminate.

Applications

Sodium tetrachloroaluminate is a versatile compound with several key applications:

-

Electrolyte: It is a primary component of the molten salt electrolyte in sodium-metal halide batteries, such as the ZEBRA battery[11].

-

Catalyst: As a Lewis acid, it is used as a catalyst in Friedel-Crafts reactions and other organic transformations[2].

-

Chemical Synthesis: It serves as a reagent in various chemical syntheses, including the production of specialty chemicals and dyes[2].

References

- 1. Sodium tetrachloroaluminate - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. Sodium tetrachloroaluminate | AlCl4Na | CID 16699350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. alfachemic.com [alfachemic.com]

- 6. US9567232B1 - Method for preparing sodium chloro-aluminate - Google Patents [patents.google.com]

- 7. chembk.com [chembk.com]

- 8. inorganic chemistry - Do tetrachloroaluminate salts hydrolyse? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. Seeking the decomposition temperature of NaalCl4, KALCL4 - ECHEMI [echemi.com]

- 11. US20040223902A1 - Method and device for the continuous production of NaAlCl4 or NaFeCl4 - Google Patents [patents.google.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Sodium Aluminum Chloride (NaAlCl₄)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the crystal structure of sodium aluminum chloride (NaAlCl₄), also known as sodium tetrachloroaluminate. It details the crystallographic parameters, synthesis methods for single-crystal growth, and the experimental protocols for its structural determination using X-ray diffraction techniques.

Introduction

This compound (NaAlCl₄) is an inorganic compound that serves as the sodium salt of the tetrachloroaluminate anion ([AlCl₄]⁻)[1]. It is a hygroscopic solid that reacts with water to release hydrogen chloride gas[2]. Historically, it was used in the Deville process for aluminum production[1]. In contemporary applications, molten NaAlCl₄ is utilized as an electrolyte in high-temperature sodium-nickel chloride batteries[1][3]. A thorough understanding of its crystal structure is fundamental to elucidating its physicochemical properties, such as ionic conductivity, which is crucial for its application in solid-state batteries[4][5]. This document outlines the key structural features of NaAlCl₄ and the methodologies employed for its analysis.

Crystal Structure and Properties

At room temperature, this compound crystallizes in an orthorhombic system[4][6][7]. The fundamental structural unit consists of a tetrahedrally coordinated aluminum ion (Al³⁺) surrounded by four chloride ions (Cl⁻), forming the [AlCl₄]⁻ anion[2][6]. The sodium cations (Na⁺) occupy the interstitial sites within the lattice, providing charge balance through ionic interactions[2]. The structure is characterized by a network of these ions, with specific coordination geometries and bond distances that dictate the material's overall properties.

Crystallographic Data

The crystal structure of NaAlCl₄ has been determined through single-crystal X-ray diffraction studies. The key crystallographic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [4][6][7] |

| Space Group | P2₁2₁2₁ | [4][6][7][8][9] |

| Unit Cell Dimensions | a = 10.36 Åb = 9.92 Åc = 6.21 Å | [7] |

| Molecules per Unit Cell (Z) | 4 | [7] |

| Calculated Density | 2.00 g/cm³ | [7] |

Atomic Coordination and Bond Distances

The coordination environment of the ions is a defining feature of the NaAlCl₄ structure. The aluminum atom is bonded to four chlorine atoms in a tetrahedral geometry[6]. The sodium ion is bonded in a 7-coordinate geometry to seven chlorine atoms[6]. The interatomic distances, determined from electron-density projections, reveal the nature of the chemical bonding within the crystal[7].

| Bond | Distance (Å) | Reference |

| Al-Cl | 2.13 - 2.16 | [6][7] |

| Na-Cl | 2.78 - 3.35 | [6] |

| Cl-Cl (in [AlCl₄]⁻ tetrahedron) | 3.48 (average) | [7] |

Experimental Protocols

The determination of the crystal structure of NaAlCl₄ involves two primary stages: the synthesis of high-quality single crystals and the analysis of these crystals using X-ray diffraction.

Synthesis of this compound

High-purity NaAlCl₄ suitable for crystallographic analysis can be prepared from its constituent salts, sodium chloride (NaCl) and aluminum trichloride (AlCl₃)[1].

Methodology:

-

Reactant Preparation: An intimate mixture of anhydrous aluminum chloride, sodium chloride, and a small amount of aluminum metal is prepared[3]. The reactants must be handled in an inert, dry atmosphere (e.g., a glovebox) due to their hygroscopic nature.

-

Solid-State Reaction: The mixture is charged into a reactor at an initial temperature below 80°C[3]. A solid-state reaction is carried out at an intermediate temperature, not exceeding 145°C, to form solid NaAlCl₄[3].

-

Melting and Purification: The temperature is then elevated above 150°C to melt the solid NaAlCl₄, producing a molten phase[3]. The reactor is held at a temperature greater than 165°C to ensure the reaction goes to completion, resulting in a colorless melt[3].

-

Crystal Growth: Single crystals can be grown from the purified melt by slow cooling. The controlled solidification allows for the formation of well-ordered crystals suitable for diffraction experiments. For powder diffraction, the solidified material is prepared by mechanochemical methods, such as ball-milling[4][5][10].

Single-Crystal X-ray Diffraction Analysis

The definitive method for determining the crystal structure is single-crystal X-ray diffraction. This technique relies on the principles of Bragg's Law (nλ = 2d sinθ) to deduce the arrangement of atoms within the crystal lattice from the pattern of diffracted X-rays[11][12].

Methodology:

-

Crystal Mounting: A suitable single crystal of NaAlCl₄ is selected and mounted on a goniometer head. To prevent degradation from atmospheric moisture, the crystal must be mounted in a sealed capillary tube[7].

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Weissenberg diagrams are prepared by rotating the crystal about each of the three crystallographic axes[7]. This allows for the collection of diffraction data, including the positions and intensities of the diffracted X-ray beams.

-

Unit Cell and Space Group Determination: The diffraction patterns are analyzed to determine the dimensions of the primitive orthorhombic unit cell and to identify the systematic absences that indicate the P2₁2₁2₁ space group[7].

-

Structure Solution: The coordinates of the atoms are determined from electron-density projections on the (100), (010), and (001) planes, which are calculated via Fourier transforms of the diffraction data[7].

-

Structure Refinement: The initial structural model is refined using least-squares methods. This process adjusts atomic coordinates and thermal parameters to achieve the best possible agreement between the observed and calculated diffraction intensities. For powder samples, Rietveld refinement is the standard method used to analyze the diffraction pattern[4][5].

Visualization of Experimental Workflow

The logical flow from material synthesis to final structure validation is a critical aspect of crystallographic analysis. The following diagram illustrates this workflow.

Caption: Workflow for NaAlCl₄ crystal structure determination.

References

- 1. Sodium tetrachloroaluminate - Wikipedia [en.wikipedia.org]

- 2. This compound (40368-44-3) for sale [vulcanchem.com]

- 3. US9567232B1 - Method for preparing sodium chloro-aluminate - Google Patents [patents.google.com]

- 4. Structure and Ionic Conductivity of Halide Solid Electrolytes Based on NaAlCl4 and Na2ZnCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. crystalsymmetry.wordpress.com [crystalsymmetry.wordpress.com]

- 9. crystalsymmetry.wordpress.com [crystalsymmetry.wordpress.com]

- 10. researchgate.net [researchgate.net]

- 11. www2.latech.edu [www2.latech.edu]

- 12. tcd.ie [tcd.ie]

Thermodynamic Properties of Sodium Aluminum Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic data for sodium aluminum chloride (NaAlCl₄). The information is curated for professionals in research and development who require precise thermodynamic values and an understanding of their experimental determination. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and presents a logical workflow for thermodynamic property determination.

Core Thermodynamic Data

The thermodynamic properties of this compound are crucial for a variety of applications, including high-temperature battery systems and as a catalyst in chemical synthesis.[1][2][3] A summary of the key thermodynamic data is presented below.

Table 1: Standard Thermodynamic Properties of NaAlCl₄ at 298.15 K

| Property | Symbol | Value | Units | Reference |

| Standard Enthalpy of Formation (solid) | ΔfH° | -1142.23 | kJ/mol | [4] |

| Standard Molar Entropy (solid) | S° | 188.30 | J/mol·K | [4] |

| Standard Molar Entropy (solid) | S° | 184 | J/mol·K | [5] |

Table 2: Temperature-Dependent Thermodynamic Data for NaAlCl₄

| Property | Equation/Value | Temperature Range | Units | Reference |

| Gibbs Free Energy of Formation | ΔfG° = -1117.5 + 0.2460·T (±2) | 423 - 623 | kJ/mol | [5] |

| Enthalpy of Formation (liquid, from NaCl(s) and AlCl₃(s)) | -1850 | 550 | J/mol | [5] |

| Melting Point | 426 | K | 152.85 | °C |

| Melting Point | 157 | °C | 430.15 | K |

| Melting Point | 185 | °C | 458.15 | K |

Table 3: Heat Capacity of Solid NaAlCl₄ (Shomate Equation)

The heat capacity (Cp) of solid NaAlCl₄ can be calculated using the Shomate equation over a specified temperature range.[4]

Equation: Cp(t) = A + B·t + C·t² + D·t³ + E/t²

where:

-

t = temperature in Kelvin / 1000

-

Cp = heat capacity in J/mol·K

Parameters for NaAlCl₄ (298 - 1000 K): [4]

| Parameter | Value |

| A | 86.29207 |

| B | 243.2272 |

| C | -166.2332 |

| D | 35.01397 |

| E | 0.876477 |

Experimental Protocols

The determination of the thermodynamic properties of this compound involves several key experimental techniques. The following sections provide detailed methodologies for these experiments.

Determination of Gibbs Free Energy by Galvanic Cell Method

The standard Gibbs free energy of formation of NaAlCl₄ can be determined using a galvanic cell.[5][6]

Objective: To measure the electromotive force (EMF) of a galvanic cell to determine the Gibbs free energy of the formation reaction.

Materials:

-

High-purity Sodium (Na)

-

High-purity Aluminum (Al)

-

Sodium Chloride (NaCl)

-

Aluminum Chloride (AlCl₃)

-

β"-alumina solid electrolyte

-

Inert gas (e.g., Argon)

-

High-temperature furnace

-

Potentiostat/high-impedance voltmeter

-

Tungsten and carbon electrodes

Procedure:

-

Preparation of the Electrolyte: A molten salt electrolyte of a specific composition, typically a mixture of NaCl and AlCl₃ to form NaAlCl₄, is prepared under an inert atmosphere to prevent moisture contamination.

-

Cell Assembly: A galvanic cell is constructed with sodium and aluminum as the electrodes and the molten NaAlCl₄ as the electrolyte. A common cell configuration is: Na(l) | β"-alumina | NaAlCl₄(l) | Al(s)

-

Temperature Control: The cell is placed in a furnace, and the temperature is precisely controlled and measured.

-

EMF Measurement: The open-circuit potential (EMF) of the cell is measured at various temperatures using a high-impedance voltmeter to ensure negligible current flow.

-

Data Analysis: The Gibbs free energy change (ΔG) for the cell reaction is calculated from the measured EMF (E) using the equation: ΔG = -nFE where 'n' is the number of moles of electrons transferred in the cell reaction and 'F' is the Faraday constant.

-

Temperature Dependence: By measuring the EMF at different temperatures, the temperature dependence of the Gibbs free energy can be determined, allowing for the calculation of entropy (ΔS) and enthalpy (ΔH) changes using the following relationships: ΔS = - (d(ΔG)/dT)_p = nF(dE/dT)_p ΔH = ΔG + TΔS

Determination of Enthalpy of Formation by Calorimetry

The enthalpy of formation of NaAlCl₄ can be determined using solution calorimetry.

Objective: To measure the heat released or absorbed during the formation of NaAlCl₄ from its constituent salts.

Materials:

-

High-purity NaCl

-

High-purity AlCl₃

-

Deionized water or a suitable solvent

-

A precision calorimeter (e.g., a coffee-cup calorimeter for educational purposes or a more sophisticated isothermal or isoperibol calorimeter for high-precision measurements)

-

Calibrated thermometer or temperature probe

Procedure:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard reaction with a known enthalpy change.

-

Reaction I: Dissolution of NaCl and AlCl₃: A known mass of a stoichiometric mixture of NaCl and AlCl₃ is dissolved in a known volume of the solvent within the calorimeter. The temperature change is carefully recorded.

-

Reaction II: Dissolution of NaAlCl₄: A known mass of pre-synthesized NaAlCl₄ is dissolved in the same amount of solvent in the calorimeter, and the temperature change is recorded.

-

Heat Calculation: The heat of each reaction (q) is calculated using the formula: q = (C_calorimeter + m_solution * c_solution) * ΔT where C_calorimeter is the heat capacity of the calorimeter, m_solution is the mass of the solution, c_solution is the specific heat capacity of the solution, and ΔT is the temperature change.

-

Hess's Law Application: By applying Hess's Law to the dissolution reactions, the enthalpy of formation of NaAlCl₄ from NaCl and AlCl₃ can be calculated.

Determination of Phase Diagram by Differential Thermal Analysis (DTA) and Visual Observation

The phase diagram of the NaCl-AlCl₃ system, which includes the formation and melting of NaAlCl₄, can be determined using a combination of DTA and visual observation.[7]

Objective: To identify the temperatures of phase transitions (e.g., melting, eutectic points) in the NaCl-AlCl₃ system at various compositions.

Materials:

-

High-purity NaCl and AlCl₃

-

Differential Thermal Analyzer (DTA)

-

Sealed sample tubes (e.g., quartz or Pyrex)

-

High-temperature furnace with a viewing window

-

Thermocouple

Procedure:

-

Sample Preparation: Mixtures of NaCl and AlCl₃ of varying compositions are prepared in an inert atmosphere and sealed in sample tubes.

-

DTA Analysis: The samples are heated and cooled at a controlled rate in the DTA apparatus. The temperature difference between the sample and a reference material is recorded as a function of temperature. Peaks in the DTA curve indicate phase transitions.

-

Visual Observation: For refining the phase diagram, especially the liquidus and solidus lines, samples are heated in a furnace with a viewing window. The temperatures at which the first and last crystals melt upon heating, and at which the first crystals appear upon cooling, are visually observed.[7]

-

Phase Diagram Construction: The data from the DTA and visual observations are plotted on a temperature-composition graph to construct the phase diagram. X-ray diffraction can be used to identify the solid phases present at different compositions and temperatures.[7]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 3. youtube.com [youtube.com]

- 4. phavi.umcs.pl [phavi.umcs.pl]

- 5. Enthalpy Changes by Calorimetry [wwwchem.uwimona.edu.jm]

- 6. researchgate.net [researchgate.net]

- 7. The System NaCl–AlCl3 - PMC [pmc.ncbi.nlm.nih.gov]

The Arc of Innovation: A Technical Guide to the Historical Development of Sodium Aluminum Chloride Chemistry

For Immediate Release

A comprehensive technical guide detailing the rich history of sodium aluminum chloride (NaAlCl₄) chemistry has been released today. This in-depth whitepaper traces the evolution of this pivotal compound, from its early role in the dawn of aluminum production to its contemporary applications in advanced energy storage. The guide is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the key discoveries, experimental protocols, and theoretical advancements that have shaped our understanding and utilization of this compound.

From a 19th Century Curiosity to a Modern Powerhouse

The story of this compound is intrinsically linked to the quest for aluminum metal. Early pioneers in the 19th century laid the groundwork for its industrial significance.

Early Synthesis and the Dawn of Aluminum Production:

The journey began with the initial isolation of aluminum. In 1825, Danish physicist Hans Christian Ørsted is credited with being the first to produce an impure form of aluminum by reacting anhydrous aluminum chloride with a potassium amalgam.[1] A few years later, in 1827, German chemist Friedrich Wöhler refined this process by using metallic potassium to reduce anhydrous aluminum chloride, successfully isolating aluminum powder.[2][3][4] Wöhler's method, though producing only small quantities, was a crucial step forward.[5][6]

The mid-19th century marked a significant scale-up in aluminum production with the advent of the Deville process, developed by French chemist Henri Étienne Sainte-Claire Deville in 1854.[7][8] This industrial process involved the reaction of metallic sodium with a double salt of sodium chloride and aluminum chloride (sodium tetrachloroaluminate).[9] The Deville process became the foundation of the aluminum industry for a time, though the metal remained expensive.[10] This chemical reduction method was eventually superseded by the more economical Hall-Héroult electrolytic process in 1886, which utilized cryolite (Na₃AlF₆) as the molten salt electrolyte.

The Rise of a Catalytic Giant: The Friedel-Crafts Reaction

In 1877, a discovery of monumental importance in organic chemistry further solidified the significance of aluminum chloride. French chemist Charles Friedel and his American collaborator James Crafts discovered that anhydrous aluminum chloride could act as a powerful catalyst for the alkylation and acylation of aromatic compounds.[11][12][13] This set of reactions, now famously known as the Friedel-Crafts reaction, revolutionized synthetic organic chemistry and remains a cornerstone of the field to this day.[7]

Experimental Protocols: A Glimpse into Historical Methods

To provide a practical understanding of the historical context, this guide outlines the methodologies employed by these pioneering chemists.

Wöhler's Isolation of Aluminum (1827) - A Refined Approach:

Friedrich Wöhler's improved method for isolating aluminum involved the direct reduction of anhydrous aluminum chloride with potassium metal.[2][3]

-

Apparatus: A porcelain crucible was typically used.

-

Procedure:

-

Anhydrous aluminum chloride was mixed with potassium metal in the crucible.

-

The mixture was heated, leading to a vigorous reaction.

-

After cooling, the resulting solid mass was treated with water to dissolve the potassium chloride byproduct.

-

A grey powder of metallic aluminum remained.

-

-

Reaction: AlCl₃ + 3K → Al + 3KCl[3]

The Deville Process for Industrial Aluminum Production (c. 1854):

Henri Sainte-Claire Deville's process represented a significant step towards industrial-scale production.

-

Preparation of this compound: Deville first prepared the double salt by passing chlorine gas over a heated mixture of alumina (Al₂O₃), sodium chloride (NaCl), and carbon.

-

Reduction: The molten this compound was then reacted with metallic sodium.

-

Apparatus: The reaction was carried out in a reverberatory furnace.

-

Procedure:

-

A mixture of this compound and cryolite (as a flux) was melted in the furnace.

-

Slices of sodium were added to the molten salt.

-

The greater density of the molten aluminum allowed it to collect at the bottom of the furnace, from where it could be tapped.

-

The Original Friedel-Crafts Reaction (1877) - An Accidental Discovery:

The initial discovery by Friedel and Crafts was serendipitous, arising from an attempt to prepare amyl iodide from amyl chloride using aluminum and iodine in benzene as a solvent.[14] They observed the unexpected formation of amylbenzene.

-

Apparatus: A flask equipped with a reflux condenser.

-

Procedure:

-

To a flask containing benzene and amyl chloride, small pieces of aluminum foil were added.

-

A vigorous reaction ensued, with the evolution of hydrogen chloride gas.

-

The reaction mixture was heated under reflux.

-

After the reaction, the product was isolated by distillation.

-

Quantitative Data Through the Ages

The following tables summarize key quantitative data related to this compound and its constituent components, reflecting the knowledge available at different historical periods.

| Property | 19th Century (Approximate Values) | Modern Era (Typical Values) |

| Aluminum | ||

| Density | ~2.6 g/cm³ | 2.70 g/cm³ |

| Melting Point | Not precisely determined | 660.32 °C |

| Sodium Chloride | ||

| Melting Point | ~800 °C | 801 °C |

| Boiling Point | ~1413 °C | 1413 °C |

| Aluminum Chloride | ||

| Sublimation Point | ~180 °C | 180 °C (sublimes) |

| This compound | ||

| Melting Point | Not widely characterized | 157 °C |

| Electrical Conductivity (Molten) | Not extensively studied | Varies with temperature, e.g., ~0.8 S/cm at 200°C (in mixtures) |

Modern Renaissance: The ZEBRA Battery

After a period where its primary application in aluminum production was eclipsed, this compound has experienced a resurgence in the late 20th and 21st centuries as a key component in high-temperature rechargeable batteries.

The ZEBRA (Zeolite Battery Research Africa) battery, a type of sodium-nickel chloride battery, utilizes a molten sodium tetrachloroaluminate (NaAlCl₄) electrolyte.[9] These batteries operate at elevated temperatures (typically 270-350°C) and are known for their high energy density, long cycle life, and the use of abundant and low-cost materials.

Electrochemical Reactions in the ZEBRA Battery:

The fundamental cell reaction involves the transfer of sodium ions across a solid beta-alumina ceramic electrolyte.

-

Overall Reaction: 2Na + NiCl₂ ↔ 2NaCl + Ni

-

At the Anode (Discharge): Sodium metal is oxidized to sodium ions: 2Na → 2Na⁺ + 2e⁻

-

At the Cathode (Discharge): Nickel chloride is reduced to nickel metal: NiCl₂ + 2e⁻ → Ni + 2Cl⁻

The sodium ions migrate through the beta-alumina electrolyte and react with the chloride ions in the cathode compartment, which contains the NaAlCl₄ molten salt.

Visualizing the Chemistry: Diagrams and Pathways

To further elucidate the complex processes described, the following diagrams are provided in the DOT language for use with Graphviz.

Friedel-Crafts Acylation Mechanism

Caption: Mechanism of the Friedel-Crafts acylation reaction.

ZEBRA Battery Charge/Discharge Cycle

Caption: Ion and electron flow in a ZEBRA battery.

This technical guide provides a comprehensive overview of the historical development of this compound chemistry, highlighting its pivotal role in both foundational and modern chemical technologies. The detailed experimental protocols and quantitative data offer valuable insights for researchers and professionals in the field.

References

- 1. History of aluminium - Wikipedia [en.wikipedia.org]

- 2. Friedrich Wöhler - Wikipedia [en.wikipedia.org]

- 3. Wöhler process - Wikipedia [en.wikipedia.org]

- 4. rinconeducativo.org [rinconeducativo.org]

- 5. aluminium-online.co.uk [aluminium-online.co.uk]

- 6. quora.com [quora.com]

- 7. theses.gla.ac.uk [theses.gla.ac.uk]

- 8. Deville process - Wikipedia [en.wikipedia.org]

- 9. Sodium tetrachloroaluminate - Wikipedia [en.wikipedia.org]

- 10. Deville process | industrial process | Britannica [britannica.com]

- 11. The Friedel–Crafts Alkylation and Acylation Reactions - SYNFORM - Thieme Chemistry [thieme.de]

- 12. davidpublisher.com [davidpublisher.com]

- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

Solubility of Sodium Aluminum Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium aluminum chloride, with the chemical formula NaAlCl₄, also known as sodium tetrachloroaluminate, is an inorganic compound with diverse applications, including as a catalyst in organic synthesis and as an electrolyte in battery technologies.[1] A critical parameter for its effective use in these applications is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in organic media, addresses the current limitations in available quantitative data, and furnishes a detailed experimental protocol for its determination.

While qualitative information suggests that this compound, as a salt, dissolves in polar solvents and is sparingly soluble or insoluble in nonpolar solvents, precise, publicly available quantitative solubility data across a broad spectrum of organic solvents is limited. This guide, therefore, aims to consolidate the existing qualitative knowledge and provide researchers with the necessary framework to generate empirical solubility data for their specific applications.

Qualitative Solubility of this compound

The general solubility behavior of this compound in various organic solvents is summarized in the table below. This information is collated from various sources and provides a foundational understanding of its solubility profile.

| Solvent Class | Solvent Example | Reported Solubility | Citation(s) |

| Protic Polar Solvents | Ethanol | Soluble | [2] |

| Methanol | Sparingly soluble | [2] | |

| Aprotic Polar Solvents | Propylene Carbonate | Soluble (used in electrolysis) | [3] |

| Nonpolar Solvents | Benzene | Insoluble | [2] |

| Toluene | Insoluble | [2] |

Factors Influencing Solubility

The solubility of an ionic compound like this compound in an organic solvent is governed by a complex interplay of factors related to the solute, the solvent, and their interactions. The following diagram illustrates these key relationships.

Caption: Factors affecting this compound solubility.

Experimental Protocol for Determining Solubility

Given the moisture-sensitive nature of this compound, its solubility determination requires careful handling under inert atmosphere. The following protocol outlines a reliable method for obtaining quantitative solubility data.

Objective: To determine the saturation solubility of anhydrous this compound in a given anhydrous organic solvent at a specified temperature.

Materials:

-

Anhydrous this compound (NaAlCl₄)

-

Anhydrous organic solvent of interest

-

Small, sealable glass vials or flasks

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Inert atmosphere glovebox or Schlenk line

-

Syringes and filters (PTFE, 0.2 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for quantification (e.g., ICP-OES for aluminum or sodium, or a validated titration method).

Procedure:

-

Preparation of Saturated Solution: a. Inside an inert atmosphere glovebox, add an excess amount of anhydrous this compound to a pre-weighed, dry vial containing a magnetic stir bar. The presence of undissolved solid is crucial to ensure saturation. b. Add a known volume or mass of the anhydrous organic solvent to the vial. c. Seal the vial tightly to prevent any atmospheric contamination. d. Place the vial in a constant temperature bath set to the desired experimental temperature. e. Stir the mixture vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure saturation is reached. The optimal time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Collection and Preparation: a. After equilibration, stop the stirring and allow the undissolved solid to settle at the bottom of the vial for several hours while maintaining the constant temperature. b. Carefully draw a known volume of the clear supernatant liquid using a pre-warmed (to the experimental temperature) syringe fitted with a PTFE filter. This step is critical to avoid aspirating any solid particles. c. Immediately transfer the filtered aliquot into a pre-weighed, sealed container. d. Determine the mass of the collected aliquot.

-

Quantification of Solute: a. Dilute the collected aliquot to a known volume with an appropriate solvent (e.g., dilute nitric acid for ICP-OES analysis) in a volumetric flask. b. Determine the concentration of sodium or aluminum in the diluted sample using a calibrated analytical instrument. c. Perform multiple measurements for each saturated solution to ensure reproducibility.

-

Calculation of Solubility: a. From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution. b. Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g solvent) or moles of solute per liter of solvent (mol/L).

Safety Precautions:

-

This compound is corrosive and reacts violently with water. Handle it strictly under anhydrous conditions and in an inert atmosphere.

-

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both this compound and the organic solvent being used before commencing any experimental work.

The following workflow diagram illustrates the experimental procedure for determining the solubility of this compound.

Caption: Workflow for solubility determination of NaAlCl4.

References

An In-depth Technical Guide to the Sodium Chloride - Sodium Aluminum Chloride Phase Diagram

This technical guide provides a comprehensive overview of the sodium chloride (NaCl) - sodium aluminum chloride (NaAlCl₄) binary phase diagram. This system is of significant interest to researchers and professionals in fields such as molten salt chemistry, battery technology, and materials science due to its relevance in applications like sodium-metal halide batteries and as a non-aqueous electrolyte. This document summarizes the critical phase transitions, presents quantitative data in tabular format, details the experimental protocols for phase diagram determination, and provides a visual representation of the phase diagram.

Core Concepts and Phase Diagram Overview

The NaCl-NaAlCl₄ system is a component of the broader NaCl-AlCl₃ binary system. The key feature of this system is the formation of a stable intermediate compound, sodium tetrachloroaluminate (NaAlCl₄). The phase diagram is characterized by a single eutectic, the incongruent melting of NaAlCl₄, and a region of liquid immiscibility at higher concentrations of aluminum chloride.

The compound NaAlCl₄ melts incongruently, meaning it decomposes into a liquid phase and a solid phase of different compositions upon heating.[1][2][3] Specifically, solid NaAlCl₄ decomposes into solid NaCl and a liquid mixture of NaCl and AlCl₃.

A eutectic point exists on the NaCl-rich side of the diagram, representing the lowest temperature at which a liquid phase can exist in this region. Furthermore, at very high concentrations of AlCl₃, a monotectic reaction occurs, characterized by a region of two immiscible liquid phases in equilibrium with a solid phase.[1][2]

Quantitative Phase Diagram Data

The following tables summarize the key quantitative data for the NaCl-NaAlCl₄ phase diagram, compiled from various experimental studies.

Table 1: Invariant Points and Key Features

| Feature | Temperature (°C) | Composition (mol% AlCl₃) | Description |

| Incongruent Melting of NaAlCl₄ | 153 ± 0.5 | 50 | Decomposition of solid NaAlCl₄ into solid NaCl and a liquid phase.[1][2][3] |

| Eutectic Point | ~152 | < 50 | The lowest melting point on the NaCl-rich side of the diagram, where liquid, solid NaCl, and solid NaAlCl₄ are in equilibrium.[4] |

| Monotectic Point | 191.3 ± 0.5 | 80.25 - 99.6 | A region where two immiscible liquids are in equilibrium with solid AlCl₃.[1][2] |

Table 2: Composition of Immiscible Liquids at the Monotectic Temperature

| Liquid Phase | Composition (mol% NaCl) | Composition (mol% AlCl₃) |

| Liquid 1 (L₁) | 19.75 | 80.25 |

| Liquid 2 (L₂) | 0.4 | 99.6 |

Experimental Protocols for Phase Diagram Determination

The determination of the NaCl-NaAlCl₄ phase diagram relies on several key experimental techniques. The following sections provide detailed methodologies for the principal methods cited in the literature.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis is a widely used thermo-analytical technique to determine the temperatures of phase transitions.[5][6][7]

Methodology:

-

Sample Preparation: Precisely weighed mixtures of high-purity, anhydrous NaCl and AlCl₃ are prepared in an inert atmosphere (e.g., a glovebox filled with argon or nitrogen) to prevent hydration of AlCl₃.[1] The mixture is sealed in a sample container, typically made of quartz or another inert material.

-

Reference Material: A thermally inert reference material, such as α-alumina (Al₂O₃), is placed in an identical container.[8]

-

Apparatus Setup: The sample and reference containers are placed symmetrically in a furnace equipped with thermocouples to measure the temperature of each. A differential thermocouple is set up to measure the temperature difference (ΔT) between the sample and the reference.[6]

-

Heating and Cooling Program: The furnace is subjected to a controlled, linear heating and cooling rate, typically in the range of 1-10 °C/min.

-

Data Acquisition: The temperature of the sample (T) and the temperature difference (ΔT) are continuously recorded.

-

Interpretation of Results: Phase transitions in the sample result in endothermic (melting, decomposition) or exothermic (crystallization) events. These events cause a deviation in the sample temperature relative to the reference, which is observed as a peak in the ΔT versus T plot. The onset temperature of the peak corresponds to the transition temperature.

Visual Observation Method

The visual observation method provides a direct means of determining liquidus and solidus temperatures.[1][2]

Methodology:

-

Sample Preparation: As with DTA, samples of varying compositions are prepared and sealed in transparent, inert tubes (e.g., Pyrex or quartz).

-

Controlled Heating and Cooling: The sealed sample tube is placed in a furnace with a viewing window. The temperature is slowly increased or decreased at a controlled rate.

-

Observation: The sample is continuously observed through the viewing window, often with the aid of a magnifying lens.

-

Liquidus Temperature Determination: The temperature at which the last solid crystal disappears upon heating is recorded as the liquidus temperature.

-

Solidus Temperature Determination: The temperature at which the first solid crystal appears upon cooling is recorded as the solidus temperature.

-

Immiscibility Observation: In the region of liquid immiscibility, the formation of two distinct liquid layers can be visually identified. The temperature at which these layers form or disappear is noted.

Electrical Conductivity Measurement

Changes in the electrical conductivity of the molten salt mixture can be used to detect phase transitions.[9][10]

Methodology:

-

Cell Preparation: A conductivity cell, typically consisting of two inert electrodes (e.g., platinum or tungsten) immersed in the salt mixture, is used. The cell constant is predetermined using a standard solution of known conductivity.

-

Sample Preparation: A salt mixture of a specific composition is placed in the conductivity cell within a controlled atmosphere furnace.

-

Temperature Sweep: The temperature of the furnace is slowly ramped up or down.

-

Conductivity Measurement: The electrical conductivity of the salt mixture is measured at regular temperature intervals using an AC impedance method to avoid electrode polarization.[11][12]

-

Data Analysis: A plot of electrical conductivity versus temperature is generated. A sharp change in the slope of this plot indicates a phase transition, such as melting or crystallization. The temperature at which this discontinuity occurs is taken as the transition temperature.[10]

Visual Representation of the Phase Diagram

The following diagram, generated using the Graphviz DOT language, illustrates the key features of the sodium chloride - this compound phase diagram.

Caption: Phase diagram of the NaCl-NaAlCl₄ system.

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. The System NaCl–AlCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The System NaCl-AlCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tsapps.nist.gov [tsapps.nist.gov]

- 6. phase-trans.msm.cam.ac.uk [phase-trans.msm.cam.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. hitachi-hightech.com [hitachi-hightech.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

Theoretical Calculations of the Electronic Structure of Sodium Aluminum Chloride: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium aluminum chloride (NaAlCl₄), a material of significant interest in energy storage, particularly as a solid-state electrolyte, possesses an electronic structure that governs its electrochemical properties. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the electronic structure of NaAlCl₄. We delve into the application of Density Functional Theory (DFT) for geometry optimization, the analysis of the electronic density of states, and the characterization of molecular orbitals. This document summarizes key quantitative data from computational studies, outlines detailed experimental protocols for material characterization, and presents visual workflows and relationships to facilitate a deeper understanding of the underlying principles.

Introduction

This compound (NaAlCl₄) is an ionic compound that has garnered considerable attention for its potential use in high-temperature sodium-based batteries, such as ZEBRA batteries.[1] In its solid state, NaAlCl₄ is an ionic conductor with a room temperature ionic conductivity of approximately 3.9 × 10⁻⁶ S cm⁻¹, while exhibiting very low electronic conductivity (around 1.2 × 10⁻¹⁰ S cm⁻¹).[2] This combination of properties makes it a candidate for use as a solid electrolyte in all-solid-state sodium-ion batteries.[3] Understanding the electronic structure of NaAlCl₄ is paramount for optimizing its performance, particularly its ionic conductivity, and for designing next-generation energy storage devices.

Theoretical calculations, predominantly based on Density Functional Theory (DFT), have become indispensable tools for investigating the structural, electronic, and thermodynamic properties of materials like NaAlCl₄.[2] These computational methods allow for the prediction of bond lengths, bond angles, vibrational frequencies, and electronic band structures, providing insights that are often complementary to experimental findings. This guide will explore the theoretical framework for these calculations and present key findings from the literature.

Theoretical and Computational Methodology

The primary theoretical approach for investigating the electronic structure of NaAlCl₄ is Density Functional Theory (DFT). This method offers a good balance between computational cost and accuracy for solid-state systems.

Density Functional Theory (DFT) Calculations

DFT calculations for NaAlCl₄ are typically performed using plane-wave basis sets and pseudopotentials, as implemented in software packages like the Vienna Ab initio Simulation Package (VASP).[2] The Generalized Gradient Approximation (GGA) is a common choice for the exchange-correlation functional.[2]

Experimental Protocols: Computational Protocol for DFT-based Geometry Optimization

-

Input Structure: Begin with an initial crystal structure of NaAlCl₄, typically from experimental data (e.g., Crystallographic Information File - CIF). The crystal structure of NaAlCl₄ is orthorhombic with the P2₁2₁2₁ space group.[4]

-

Software and Parameters:

-

Software: Vienna Ab initio Simulation Package (VASP).

-

Pseudopotentials: Projector Augmented-Wave (PAW) pseudopotentials.

-

Exchange-Correlation Functional: Generalized Gradient Approximation (GGA), often the Perdew-Burke-Ernzerhof (PBE) functional.

-

Plane-Wave Cutoff Energy: A cutoff energy of at least 520 eV is typically used.[2]

-

k-point Mesh: A Monkhorst-Pack grid is used for sampling the Brillouin zone. The density of the k-point grid is chosen to ensure convergence of the total energy.

-

-

Geometry Optimization:

-

Perform a full geometry optimization, allowing both the atomic positions and the lattice vectors to relax.

-

Set convergence criteria for the electronic self-consistency loop (e.g., 10⁻⁵ eV) and the ionic relaxation loop (e.g., forces on all atoms less than 0.01 eV/Å).[5]

-

-

Output Analysis:

-

Extract the optimized lattice parameters, atomic positions, bond lengths, and bond angles from the output files.

-

Calculate the total energy of the optimized structure.

-

Vibrational Frequency Calculations

Phonon calculations are computationally intensive but crucial for determining the thermodynamic stability of the crystal structure and for comparing with experimental vibrational spectroscopy data (Raman and IR).[2] Due to the computational cost, machine learning force fields are sometimes employed to accelerate these calculations.[2]

Structural and Electronic Properties

Optimized Geometry

DFT calculations provide a detailed picture of the optimized crystal structure of NaAlCl₄. The fundamental building block of the ionic structure is the tetrachloroaluminate ([AlCl₄]⁻) anion, which has a tetrahedral geometry.[1][6] The aluminum atom is sp³ hybridized.[1] The sodium cation (Na⁺) is coordinated by multiple chlorine atoms from neighboring [AlCl₄]⁻ tetrahedra.

| Parameter | Calculated Value (Å) |

| Al-Cl Bond Distances | 2.14 - 2.16 |

| Na-Cl Bond Distances | 2.78 - 3.35 |

Table 1: Calculated bond distances in NaAlCl₄ from DFT optimizations. Data sourced from the Materials Project.[7]

Electronic Band Structure and Density of States (DOS)

The valence band is primarily composed of the p-orbitals of the chlorine atoms, while the conduction band is formed from the anti-bonding orbitals of the [AlCl₄]⁻ anion. The Na⁺ ions are generally considered to act as spectator cations with their electronic states lying far from the Fermi level.[8]

Molecular Orbitals of the [AlCl₄]⁻ Anion

The electronic structure of the isolated [AlCl₄]⁻ anion is characterized by the interaction of the aluminum 3s and 3p orbitals with the 3p orbitals of the four chlorine atoms. This interaction leads to the formation of bonding and anti-bonding molecular orbitals. The four sigma bonds between aluminum and chlorine result from the overlap of the aluminum sp³ hybrid orbitals with the chlorine p orbitals.[1]

Experimental Characterization Protocols

Experimental validation is crucial for confirming the theoretical predictions. The following are detailed protocols for key characterization techniques.

Experimental Protocols: X-Ray Diffraction (XRD) of Air-Sensitive Samples

-

Sample Preparation (in an inert atmosphere, e.g., a glovebox):

-

Finely grind the NaAlCl₄ powder using an agate mortar and pestle to ensure random crystallite orientation.[9]

-

Load the powdered sample into a shallow well of an airtight XRD sample holder.

-

Gently press the powder to create a flat surface.

-

Cover the sample with an X-ray transparent film (e.g., Kapton) and seal the holder to prevent exposure to air and moisture.[10]

-

-

Data Acquisition:

-

Mount the sealed sample holder on the diffractometer.

-

Use a Cu Kα X-ray source.

-

Collect the diffraction pattern over a 2θ range appropriate for NaAlCl₄ (e.g., 10-80 degrees).

-

Set the step size and scan speed to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Perform phase identification by comparing the experimental diffraction pattern with reference patterns from a crystallographic database.

-

Use Rietveld refinement to obtain precise lattice parameters and quantify phase purity.[11]

-

Experimental Protocols: Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation (in an inert atmosphere):

-

Data Acquisition:

-

Insert the rotor into the NMR probe.

-

Spin the sample at the magic angle (54.74°) at a high spinning speed (e.g., 10-20 kHz) to average out anisotropic interactions.

-

Acquire ²³Na and ²⁷Al NMR spectra.[8]

-

Use appropriate pulse sequences and relaxation delays.

-

-

Data Analysis:

-

Reference the chemical shifts to a standard (e.g., 1.1 M Al(NO₃)₃ solution for ²⁷Al).

-

Analyze the peak positions, line widths, and spinning sidebands to obtain information about the local chemical environments of the sodium and aluminum nuclei.[8]

-

Experimental Protocols: Electrochemical Impedance Spectroscopy (EIS)

-

Cell Assembly (in an inert atmosphere):

-

Press the NaAlCl₄ powder into a dense pellet of known thickness and diameter.

-

Place the pellet between two ion-blocking electrodes (e.g., stainless steel or gold) in a Swagelok-type cell or a dedicated conductivity cell.[14]

-

Ensure good contact between the electrodes and the electrolyte pellet by applying a defined pressure.[4]

-

-

Measurement:

-

Connect the cell to a potentiostat with an impedance analysis module.

-

Allow the cell to equilibrate at the desired temperature.

-

Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).[15]

-

-

Data Analysis:

-

Plot the impedance data in a Nyquist plot (Z'' vs. Z').

-

Fit the impedance spectrum to an appropriate equivalent circuit model to separate the bulk and grain boundary resistances.[14]

-

Calculate the ionic conductivity (σ) using the formula: σ = L / (R * A), where L is the thickness of the pellet, R is the bulk resistance, and A is the electrode area.[14]

-

Visualizing Computational Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.

Caption: Computational workflow for DFT calculations of NaAlCl₄.

Caption: Logical relationship for enhancing ionic conductivity in NaAlCl₄.

Conclusion

Theoretical calculations, particularly DFT, provide a powerful framework for understanding the electronic structure and properties of this compound. These computational approaches, when combined with experimental characterization, offer a comprehensive picture of the material's behavior. The insights gained from these studies are crucial for the rational design of improved solid-state electrolytes for next-generation sodium-ion batteries. The methodologies and data presented in this guide serve as a valuable resource for researchers in materials science and energy storage, facilitating further advancements in this promising field.

References

- 1. Page loading... [guidechem.com]

- 2. Exploring Cationic Substitutions in the Solid Electrolyte NaAlCl4 with Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure and Ionic Conductivity of Halide Solid Electrolytes Based on NaAlCl4 and Na2ZnCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tetrachloroaluminate - Wikipedia [en.wikipedia.org]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. researchgate.net [researchgate.net]

- 9. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]

- 10. m.youtube.com [m.youtube.com]

- 11. XRD in Solid-State Battery Electrolyte Development [atomfair.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. How to make an NMR sample [chem.ch.huji.ac.il]

- 14. img.waimaoniu.cn [img.waimaoniu.cn]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safe Handling of Sodium Aluminum Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for sodium aluminum chloride (also known as sodium tetrachloroaluminate, NaAlCl₄). The following sections detail the chemical and physical properties, associated hazards, recommended safety precautions, and emergency procedures. Adherence to these guidelines is crucial for minimizing risks in a laboratory setting.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid that is highly reactive, particularly with moisture. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | NaAlCl₄ | [1][2] |

| Molecular Weight | 191.78 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 185 °C (365 °F) | [3][4] |

| Density | 2.01 g/cm³ at 25 °C | [3][4] |

| Solubility | Reacts violently with water | [3] |

Hazard Identification and Classification

This compound is classified as a corrosive material. Contact can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled. The compound is highly sensitive to moisture and will react violently with water, releasing toxic and corrosive hydrogen chloride gas.[1][3][5]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

Source:[6]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure. The recommended PPE is outlined in Table 2.

| Body Part | Recommended PPE | Specifications |

| Eyes/Face | Safety goggles and face shield | Chemical splash goggles (ANSI Z87.1 certified) and a full-face shield. |

| Skin | Chemical-resistant gloves and lab coat | Nitrile or neoprene gloves (inspect for tears before use). A flame-retardant lab coat or chemical-resistant apron. |

| Respiratory | Respirator (if dust is generated) | A NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher) should be used if engineering controls are insufficient to control dust. |

Safe Handling and Storage Procedures

Due to its reactivity, stringent procedures must be followed when handling and storing this compound.

Handling:

-

All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Avoid generating dust.[3]

-

Ensure all equipment and glassware are thoroughly dried before use.[10]

-

Transfer the chemical away from any water sources.[11]

-

Ground all equipment when transferring large quantities to prevent static discharge.

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials.[12]

-

Keep containers tightly sealed to prevent contact with moisture.[3]

-

Store in a dedicated corrosives cabinet.[5]

-

Do not store with strong oxidizing agents or in areas where it may come into contact with water.[3]

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |

| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Spill and Leak Procedures

In the event of a spill, follow these procedures carefully to mitigate the hazard.

Small Spill (less than 100g) in a controlled environment (e.g., fume hood):

-

Ensure proper PPE is worn.

-

Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.[15]

-

Carefully sweep the mixture into a dry, sealable container.[16]

-

Wipe the area with a cloth dampened with an inert solvent (e.g., mineral oil), followed by a dry cloth.

-

Label the container as "Hazardous Waste: this compound Spill Debris" and arrange for proper disposal.[17]

Large Spill (greater than 100g) or any spill outside of a fume hood:

-

Evacuate the immediate area and alert others.

-

Restrict access to the area.

-

If safe to do so, turn off any ignition sources.

-

Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[17]

Neutralization and Disposal

Neutralization: Due to the violent reaction with water, neutralization should be performed with extreme caution, preferably by trained personnel. A suggested method for neutralizing small amounts of residual this compound is to slowly add it to a large volume of a cooled, stirred, and inert solvent such as mineral oil. Then, a weak base, such as sodium bicarbonate, can be added portion-wise to the slurry. This should be done in a fume hood, as hydrogen chloride gas will be evolved.[18][19]

Disposal: All waste containing this compound, including spill cleanup materials and empty containers, must be disposed of as hazardous waste.[3] Follow all local, state, and federal regulations for hazardous waste disposal. Do not attempt to dispose of this chemical down the drain.[3]

Chemical Incompatibility

This compound is incompatible with a number of substances. Contact with these materials should be strictly avoided.

| Incompatible Material | Hazard |

| Water | Violent reaction, release of toxic and corrosive hydrogen chloride gas.[3] |

| Strong Oxidizing Agents | Can cause a vigorous or explosive reaction.[3] |

| Alcohols | Reacts to produce hydrogen chloride gas. |

| Bases (e.g., Sodium Hydroxide) | Can react exothermically.[20] |

| Metals | May be corrosive to some metals, especially in the presence of moisture.[21] |

Toxicological Information

There is limited specific toxicological data available for this compound. The primary toxic effect is due to its corrosive nature.[3][7] No LD50 or LC50 data has been established.[3] Its effects are not known to be mediated by specific biological signaling pathways; rather, the damage is a result of direct chemical burns to tissues. One study on sodium tetrachloroaurate(III), a related compound, suggested that toxic effects on the brain in mice were only observed at very high doses.[22]

Experimental Protocols

General Protocol for Handling in a Glovebox:

-

Ensure the glovebox has an inert atmosphere (e.g., nitrogen or argon) with low moisture content.

-

Introduce all necessary, dry equipment and the sealed container of this compound into the glovebox antechamber.

-

Purge the antechamber according to the glovebox operating procedures.

-

Transfer the materials into the main chamber.

-

Carefully open the container and transfer the desired amount of this compound.

-

Securely seal the original container and the container with the transferred material.

-

Remove materials from the glovebox via the antechamber.

Compatibility Test (Small Scale): This should only be performed by experienced personnel with appropriate safety measures in place.

-

In a controlled environment, such as a fume hood, place a very small amount (e.g., 10-20 mg) of this compound in a dry test tube.

-

Add a small, equivalent amount of the test substance.

-

Observe for any signs of reaction, such as gas evolution, color change, or temperature increase.

-

If no immediate reaction is observed, gently warm the mixture and observe again.

-

This test provides a preliminary indication of compatibility and should not be considered exhaustive.

This technical guide is intended to provide essential safety information. Always consult the Safety Data Sheet (SDS) for the most current and detailed information before working with this compound.[8]

References

- 1. guidechem.com [guidechem.com]

- 2. Sodium tetrachloroaluminate - Wikipedia [en.wikipedia.org]

- 3. SODIUM TETRACHLOROALUMINATE - Safety Data Sheet [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. fishersci.com [fishersci.com]

- 6. Sodium tetrachloroaluminate | AlCl4Na | CID 16699350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Standard laboratory safe handling/storage requirement | Safety Unit [weizmann.ac.il]

- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 10. uh.edu [uh.edu]

- 11. ehss.syr.edu [ehss.syr.edu]

- 12. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. safety.fsu.edu [safety.fsu.edu]

- 15. ehs.gatech.edu [ehs.gatech.edu]

- 16. Cleaning up a spill | Compliance and Risk Management [kent.edu]

- 17. ccny.cuny.edu [ccny.cuny.edu]

- 18. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]

- 19. jk-sci.com [jk-sci.com]

- 20. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]

- 21. ehs.princeton.edu [ehs.princeton.edu]

- 22. Effects of chronic treatment with sodium tetrachloroaurate(III) in mice and membrane models - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Sodium Aluminum Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of sodium aluminum chloride (NaAlCl₄), a material of significant interest in various fields, including molten salt batteries and catalysis. This document details the vibrational spectroscopic properties of solid NaAlCl₄, outlines comprehensive experimental protocols for its analysis, and presents logical and experimental workflows through detailed diagrams.

Core Spectroscopic Data

The vibrational spectroscopic signature of this compound is primarily defined by the modes of the tetrahedral tetrachloroaluminate anion (AlCl₄⁻). The following tables summarize the key Raman and Infrared (IR) active vibrational modes observed for solid, crystalline NaAlCl₄.

Raman Spectroscopy Data

Raman spectroscopy is a powerful technique for probing the vibrational modes of the AlCl₄⁻ tetrahedron. The key observed Raman peaks for solid NaAlCl₄ are presented in Table 1.

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment Description |

| ~350 | ν₁ (A₁) | Symmetric stretch of the Al-Cl bonds |

| ~120 | ν₂ (E) | Bending mode of Cl-Al-Cl |

| ~490 | ν₃ (T₂) | Asymmetric stretch of the Al-Cl bonds |

| ~180 | ν₄ (T₂) | Bending mode of Cl-Al-Cl |

Data extracted from the supporting information of Jung et al., 2022.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy complements Raman by probing vibrational modes that induce a change in the dipole moment of the molecule. The principal IR absorption bands for solid NaAlCl₄ are detailed in Table 2.

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment Description |

| ~490 | ν₃ (T₂) | Asymmetric stretch of the Al-Cl bonds |

| ~180 | ν₄ (T₂) | Bending mode of Cl-Al-Cl |

Note: Specific experimental FTIR data for pure, solid NaAlCl₄ is limited in readily available literature. The provided data is based on the expected IR-active modes for the Td symmetry of the AlCl₄⁻ anion and is consistent with data from composite materials containing NaAlCl₄.

Experimental Protocols

The accurate spectroscopic characterization of this compound requires careful handling due to its hygroscopic nature. The following protocols outline the recommended procedures for obtaining high-quality Raman and FTIR spectra.

Raman Spectroscopy of Solid NaAlCl₄

Objective: To acquire the Raman spectrum of solid, crystalline this compound while preventing exposure to atmospheric moisture.

Materials and Equipment:

-

Raman spectrometer with a laser source (e.g., 532 nm or 785 nm)

-

Confocal microscope attachment

-

Air-tight sample holder or an environmental chamber with inert gas purging capabilities (e.g., Argon or Nitrogen)

-

Glovebox with an inert atmosphere (<1 ppm H₂O and O₂)

-

This compound powder (anhydrous)

-

Microscope slide and coverslip (for use within the glovebox)

Procedure:

-

Sample Preparation (inside a glovebox):

-

Place a small amount of anhydrous NaAlCl₄ powder onto a clean, dry microscope slide.

-

Gently press a coverslip over the powder to create a thin, even layer.

-